2,3,4,6-tetrafluorophenol chemical structure and properties
2,3,4,6-tetrafluorophenol chemical structure and properties
The following technical guide details the chemical structure, properties, and applications of 2,3,4,6-tetrafluorophenol , with a critical comparative analysis against its isomer, 2,3,5,6-tetrafluorophenol.
Structure, Electronic Properties, and Reactivity Profile[1]
Executive Summary
2,3,4,6-Tetrafluorophenol (2,3,4,6-TFP) is a fluorinated aromatic building block and a key metabolite of 1,2,3,4-tetrafluorobenzene.[1] While often overshadowed by its isomer 2,3,5,6-tetrafluorophenol (widely used in peptide coupling), the 2,3,4,6-isomer possesses distinct electronic signatures and reactivity patterns driven by its specific substitution motif.[1] This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and utility as a mechanistic probe in metabolic studies and organofluorine synthesis.[1]
Chemical Structure & Electronic Topology[1]
The reactivity of polyfluorinated phenols is dictated by the interplay between the inductive electron-withdrawal of fluorine atoms and their resonance electron-donation.
1.1 Structural Comparison of Isomers
To understand 2,3,4,6-TFP, one must contrast it with the industry-standard 2,3,5,6-TFP.[1]
| Feature | 2,3,4,6-Tetrafluorophenol (Target) | 2,3,5,6-Tetrafluorophenol (Standard) |
| CAS Number | 60890-56-4 | 769-39-1 |
| Substitution Pattern | Fluorines at 2, 3, 4,[1][2][3] 6. Hydrogen at 5 (meta). | Fluorines at 2, 3, 5,[1] 6. Hydrogen at 4 (para). |
| Symmetry | Asymmetric ( | Symmetric ( |
| Electronic Effect | Contains Para-Fluorine . | Contains Para-Hydrogen . |
| Acidity (Predicted) | Less Acidic (Higher pKa) | More Acidic (Lower pKa ~5.5) |
1.2 Electronic Influence on Acidity (pKa)
The acidity of fluorophenols is governed by the stabilization of the phenoxide anion.
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2,3,5,6-TFP: Possesses two meta-fluorines (positions 3 and 5).[1] Meta-fluorines are strongly electron-withdrawing (inductive only), significantly stabilizing the negative charge.[1]
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2,3,4,6-TFP: Possesses only one meta-fluorine (position 3) and one para-fluorine (position 4).[1] While the para-fluorine is inductively withdrawing, it is also a resonance donor, which slightly destabilizes the phenoxide compared to a meta-fluorine.[1]
Synthesis & Metabolic Pathways[1]
2,3,4,6-TFP is rarely the primary product of direct fluorination due to directing group effects.[1] It is most commonly generated via specific nucleophilic substitution or as a metabolic product.
2.1 Metabolic Generation (NIH Shift)
In toxicology and drug metabolism, 2,3,4,6-TFP is identified as a major metabolite of 1,2,3,4-tetrafluorobenzene .[1] The oxidation by Cytochrome P450 involves an arene oxide intermediate, which undergoes an NIH shift (intramolecular hydride migration) to restore aromaticity.
Experimental Workflow: Detection of 2,3,4,6-TFP via 19F NMR
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Exposure: Administer 1,2,3,4-tetrafluorobenzene to the biological system.[1]
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Hydroxylation: CYP450 enzymes epoxidize the 5,6-bond.
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Rearrangement: The epoxide opens, and the hydride shifts, yielding 2,3,4,6-tetrafluorophenol.[1]
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Analysis: The asymmetry of 2,3,4,6-TFP results in four distinct fluorine signals in 19F NMR, unlike the symmetric 2,3,5,6-isomer which shows only two signals.[1]
2.2 Visualization: Metabolic Synthesis Pathway
The following diagram illustrates the formation of 2,3,4,6-TFP from 1,2,3,4-tetrafluorobenzene, highlighting the critical NIH shift mechanism.
Figure 1: Metabolic pathway converting 1,2,3,4-tetrafluorobenzene to 2,3,4,6-tetrafluorophenol via oxidative activation and hydride shift.[1]
Reactivity & Applications
3.1 Nucleophilic Aromatic Substitution (SNAr)
The substitution pattern of 2,3,4,6-TFP directs incoming nucleophiles differently than the 2,3,5,6-isomer.[1]
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2,3,4,6-TFP: The hydrogen at the meta position (C5) creates a specific electronic "hole".[1] However, in basic conditions (phenoxide form), the ring is electron-rich.[1]
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Dioxin Formation: 2,3,4,6-TFP is a known precursor in the synthesis of specific polyfluorinated dibenzo-p-dioxins (PFDDs).[1][4] Under basic conditions (e.g., Potassium Carbonate in polar aprotic solvents), the phenoxide can undergo self-condensation or reaction with chlorobenzenes to form dioxin cores.[1] This is critical for environmental monitoring standards.
3.2 Protocol: Synthesis of Fluorinated Ethers (General Procedure)
Researchers often use TFP derivatives to create fluorinated ether probes.
Reagents:
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2,3,4,6-Tetrafluorophenol (1.0 eq)[1]
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Alkyl Bromide/Iodide (1.2 eq)
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Potassium Carbonate (K₂CO₃, 2.0 eq)[1]
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Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
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Dissolution: Dissolve 2,3,4,6-TFP in anhydrous ACN (0.2 M concentration) under Nitrogen atmosphere.
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Deprotonation: Add K₂CO₃. The mixture may turn slight yellow as the phenoxide forms. Stir for 15 minutes at Room Temperature (RT).
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Alkylation: Dropwise add the Alkyl Bromide.
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Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or 19F NMR.
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Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with 1M NaOH (to remove unreacted phenol) then Brine.
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Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Safety & Handling (MSDS Summary)
2,3,4,6-TFP shares the aggressive toxicity profile of other fluorophenols.[1] It acts as a decoupler of oxidative phosphorylation and is a severe corrosive.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[5] | Wear double nitrile gloves. |
| Corrosivity | Causes severe skin burns and eye damage.[5][6][7] | Use full face shield and fume hood. |
| Incompatibility | Reacts violently with strong oxidizers and bases. | Store away from alkali metals. |
First Aid Protocol:
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Skin Contact: Immediate wash with PEG-400 (polyethylene glycol) or copious water. Fluorophenols penetrate skin rapidly; standard water rinse may be insufficient without immediate removal of contaminated clothing.
-
Eye Contact: Rinse for 15 minutes; seek immediate ophthalmological attention.[6]
References
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Metabolic Formation: Vervoort, J., et al. "Development of a 19F-NMR method for the detection of fluorinated metabolites."[1] Chemical Research in Toxicology, 1990.[1]
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Synthesis of Dioxins: Haffer, U., et al. "Synthesis and X-ray crystal structure of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin."[1][4] Journal of Fluorine Chemistry, 1995.[1][4]
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Acidity & Properties: Gross, K.C., et al. "Experimental and computed pKa values of fluorophenols."[1] Journal of Organic Chemistry, 2011.[1] (Contextual pKa data for tetrafluorophenol isomers).
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General Safety: Thermo Fisher Scientific. "Safety Data Sheet: 2,3,5,6-Tetrafluorophenol" (Applied by structural analogy to 2,3,4,6-isomer).[1]
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- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
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